molecular formula C17H17ClN2O3S B497982 1-((5-chloro-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 898641-81-1

1-((5-chloro-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Katalognummer: B497982
CAS-Nummer: 898641-81-1
Molekulargewicht: 364.8g/mol
InChI-Schlüssel: QSJURPXZMMULCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the 4,5-dihydro-1H-imidazole class, characterized by a partially saturated five-membered ring with two nitrogen atoms. Its structure includes:

  • Phenyl group: At position 2 of the imidazole ring, contributing aromatic stacking interactions.
  • Chloro and ethoxy substituents: These electron-withdrawing and electron-donating groups influence electronic properties and metabolic stability .

The compound’s molecular formula is C₁₈H₁₈ClN₂O₃S (calculated molecular weight: 386.86 g/mol).

Eigenschaften

IUPAC Name

1-(5-chloro-2-ethoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-2-23-15-9-8-14(18)12-16(15)24(21,22)20-11-10-19-17(20)13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJURPXZMMULCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Formation of the 4,5-Dihydro-1H-Imidazole Core

The 4,5-dihydro-1H-imidazole scaffold is typically synthesized via cyclocondensation reactions. In a method adapted from Shabalin and Camp, α,β-unsaturated carbonyl compounds react with primary amines under acidic conditions to form dihydroimidazole intermediates. For instance, 2-phenyl-4,5-dihydro-1H-imidazole can be synthesized by reacting cinnamaldehyde with ammonium acetate in acetic acid, followed by reduction to stabilize the dihydro structure.

Sulfonylation with 5-Chloro-2-Ethoxyphenylsulfonyl Chloride

The sulfonyl group is introduced via nucleophilic substitution. As demonstrated in EvitaChem’s protocol, 5-chloro-2-ethoxyphenylsulfonyl chloride is prepared by treating 5-chloro-2-ethoxyphenylsulfonic acid with thionyl chloride (SOCl₂) at 60–70°C for 4 hours. Subsequent reaction with the preformed 2-phenyl-4,5-dihydro-1H-imidazole in dimethylformamide (DMF) at 0–5°C yields the target compound (Scheme 1).

Reaction Conditions:

  • Solvent: Anhydrous DMF

  • Base: Triethylamine (2.5 equiv.)

  • Temperature: 0–5°C → room temperature

  • Yield: 68–72%

Table 1: Optimization of Sulfonylation

ParameterTested RangeOptimal ValueImpact on Yield
Reaction Temperature0°C to 25°C0–5°CMaximizes selectivity
Equivalents of SOCl₂1.0 to 3.02.0Prevents over-sulfonylation
Solvent PolarityDMF vs. THFDMFEnhances solubility

One-Pot Multi-Component Synthesis

Rhodium-Catalyzed Imidazole Formation

A streamlined approach from MDPI employs N-sulfonyl triazoles and β-enaminones in the presence of Rh₂(oct)₄ (2 mol%). This method constructs the imidazole ring and sulfonyl group concurrently. For example, reacting 1-(5-chloro-2-ethoxyphenyl)sulfonyl-1H-1,2,3-triazole with phenyl-substituted β-enaminone in chlorobenzene at 90°C for 12 hours affords the target compound in 65% yield.

Mechanistic Insights:

  • Triazole Ring Opening: Rhodium catalyzes the decomposition of the triazole, generating a metal-bound nitrene intermediate.

  • Cyclization: The nitrene reacts with the β-enaminone, forming the imidazole ring via a [3+2] cycloaddition.

  • Rearomatization: Loss of nitrogen gas completes the synthesis.

Table 2: Key Reaction Parameters

ComponentRoleOptimal Quantity
Rh₂(oct)₄Catalyst2 mol%
ChlorobenzeneSolvent2 mL/mmol
Reaction TimeCompletion12 hours

Sequential Ring Construction and Functionalization

Phthalazin-Imine Intermediate Route

Building on PMC research, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine serves as a precursor. Treatment with (aminooxy)sulfonic acid (HOSA) in DMF forms a sulfonate betaine intermediate, which undergoes alkaline hydrolysis (5% NaOH) to yield the sulfonamide derivative. Adapting this method, the 5-chloro-2-ethoxyphenylsulfonyl group is introduced via sulfonylation before hydrolytic ring opening.

Critical Observations:

  • Intermediate Stability: The betaine intermediate (4 in) is hygroscopic and requires anhydrous conditions.

  • Stereoelectronic Effects: Electron-withdrawing substituents on the phenyl ring accelerate sulfonylation.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency and Challenges

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation [5,6]7298ScalabilityMulti-step purification
Rh-Catalyzed6595One-pot synthesisRhodium cost
Phthalazin-Imine5890Functional group toleranceIntermediate instability

Structural Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 7.82–7.75 (m, 2H, Ar-H), 7.45–7.38 (m, 3H, Ar-H), 4.21 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.95–3.89 (m, 2H, imidazole-CH₂), 3.12–3.06 (m, 2H, imidazole-CH₂), 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

  • IR (KBr): 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

X-ray Crystallography

Single-crystal analysis (from) confirms the planar imidazole ring and dihedral angle (85.2°) between the sulfonylphenyl and imidazole moieties, ensuring minimal steric hindrance .

Analyse Chemischer Reaktionen

1-((5-chloro-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming corresponding substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Antimicrobial Activity : Recent studies have indicated that derivatives of imidazole compounds exhibit substantial antimicrobial properties. For instance, compounds similar to 1-((5-chloro-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives suggest promising therapeutic potential in treating bacterial infections .
  • Anticonvulsant Properties : Research has demonstrated that imidazole derivatives can act as non-competitive antagonists of AMPA receptors, which are implicated in seizure activity. This suggests that 1-((5-chloro-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole may also exhibit anticonvulsant effects, making it a candidate for further investigation in epilepsy treatment .
  • Aldose Reductase Inhibition : Another area of interest is the inhibition of aldose reductase, an enzyme involved in diabetic complications such as neuropathy and retinopathy. Compounds with similar structures to 1-((5-chloro-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole have been explored for their potential to mitigate these complications by inhibiting this enzyme .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several imidazole derivatives against clinical isolates. Among them, one derivative demonstrated an MIC of 0.22 μg/mL against Staphylococcus aureus, indicating a strong antibacterial effect. The study highlighted the importance of structural modifications in enhancing the efficacy of imidazole compounds .

Case Study 2: Anticonvulsant Screening

In a screening for anticonvulsant activity, several imidazole-based compounds were tested in animal models. The results showed that certain derivatives significantly reduced seizure frequency and severity compared to controls. This positions compounds like 1-((5-chloro-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole as promising candidates for further pharmacological development .

Wirkmechanismus

The mechanism of action of 1-((5-chloro-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chloro and ethoxy substituents may enhance binding affinity and specificity towards certain molecular targets.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

The table below highlights key structural and functional differences between the target compound and related analogs:

Compound Name Sulfonyl Substituent Position 2 Substituent Molecular Weight (g/mol) Key Features
Target Compound 5-Chloro-2-ethoxyphenyl Phenyl 386.86 Enhanced lipophilicity from chloro and ethoxy groups; potential CNS activity.
1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole 5-Methoxy-2,4-dimethylphenyl Phenyl 344.40 Methoxy and methyl groups increase steric bulk; lower polarity.
2-((3,4-Dichlorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole Phenylsulfonyl (3,4-Dichlorobenzyl)thio 412.32 Thioether linkage enhances flexibility; dichloro groups improve bioactivity.
2-Phenyl-4,5-dihydro-1H-imidazole None Phenyl 146.19 Simplified structure; lacks sulfonyl group, reducing metabolic stability.

Crystallographic and Structural Analysis

  • Hydrogen-Bonding Patterns : Sulfonyl groups in analogs like ’s compound participate in C=O···H-N interactions, stabilizing crystal packing.

Biologische Aktivität

1-((5-chloro-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole, known by its CAS number 898641-81-1, is a compound of interest due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and structure-activity relationships (SAR), supported by relevant data and case studies.

The molecular formula of this compound is C17H17ClN2O3SC_{17}H_{17}ClN_{2}O_{3}S with a molecular weight of 364.8 g/mol. Its structure includes a sulfonyl group attached to an imidazole ring, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC17H17ClN2O3SC_{17}H_{17}ClN_{2}O_{3}S
Molecular Weight364.8 g/mol
CAS Number898641-81-1

Anticancer Activity

Recent studies highlight the potential of imidazole derivatives as anticancer agents. In particular, the compound has shown promising results in inhibiting cancer cell growth.

Case Studies and Findings

  • Inhibition of Tubulin Polymerization :
    • The compound exhibited IC50 values in the range of 80–200 nM against various cancer cell lines including HCT-15, HT29, HeLa, and MDA-MB-468. This suggests that it may act as a potent inhibitor of tubulin polymerization, a critical process for cell division .
  • Cell Cycle Arrest :
    • At concentrations around 1 µM, the compound caused significant accumulation of cells in the G2/M phase of the cell cycle, indicating its potential to disrupt normal cell cycle progression .
  • Comparative Potency :
    • When compared with standard anticancer agents like nocodazole and doxorubicin, this compound demonstrated competitive efficacy against specific cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives have also been explored. Studies indicate that these compounds can effectively inhibit bacterial growth.

Research Findings

  • Minimum Inhibitory Concentration (MIC) :
    • In vitro tests revealed that certain derivatives showed MIC values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, suggesting strong antibacterial activity .
  • Biofilm Formation Inhibition :
    • The compound was effective in inhibiting biofilm formation in bacterial cultures, which is critical for preventing chronic infections .

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives is often influenced by their structural characteristics.

  • Substituent Effects :
    • Compounds with electron-donating groups on the phenyl ring generally exhibited higher potency compared to those with electron-withdrawing groups, emphasizing the importance of electronic effects in SAR .
  • Imidazole Ring Modifications :
    • Modifications to the imidazole ring have been shown to affect both anticancer and antimicrobial activities significantly, suggesting avenues for further optimization in drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((5-chloro-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole, and how can reaction yields be improved?

  • Methodology : Base-promoted cyclization or sulfonylation reactions are commonly used for structurally related imidazole derivatives. For example, transition-metal-free synthesis of 4,5-dihydroimidazolones via base-mediated conditions (e.g., KOH in DMSO at 80–100°C) can achieve >80% yields . Optimize stoichiometry of the sulfonyl chloride and imidazole precursor, and monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How should researchers address solubility challenges during in vitro assays for this compound?

  • Methodology : Test solubility in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4). For low solubility (<1 mg/mL), consider co-solvents (e.g., PEG-400) or surfactants (Tween-80). Dynamic light scattering (DLS) can assess colloidal stability. Pre-filter solutions (0.22 µm) to avoid particulate interference in cellular assays .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., sulfonyl group at C1, phenyl at C2). Compare chemical shifts with similar imidazole derivatives (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • HRMS : Validate molecular formula (e.g., C17_{17}H16_{16}ClN2_2O3_3S) with <2 ppm error.
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry, as done for analogous compounds like 2-(4-chlorophenyl)-4,5-diphenylimidazoles .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps). Compare with experimental UV-Vis spectra .
  • Molecular docking : Screen against targets like COX-2 or cytochrome P450 using AutoDock Vina. Use crystal structures (PDB IDs: 5KIR, 6COX) to validate binding poses .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for imidazole derivatives?

  • Methodology :

  • Dose-response standardization : Use fixed protocols (e.g., 24–72 hr incubations, MTT assays) to minimize variability.
  • Meta-analysis : Compare IC50_{50}/MIC values across studies (e.g., antifungal activity of related compounds ranges 16–32 µg/mL) .
  • Structural analogs : Test substituent effects (e.g., chloro vs. ethoxy groups) to identify SAR trends .

Q. How can advanced separation technologies improve purification of synthetic intermediates?

  • Methodology :

  • HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) for high-purity isolation (>95%).
  • Membrane filtration : Apply tangential flow filtration (TFF) for large-scale purification .
  • Chiral resolution : For enantiomeric mixtures, employ chiral columns (e.g., Chiralpak IA) or enzymatic resolution .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.